molecular formula C17H10F4O3 B2842262 1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione CAS No. 84610-27-5

1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione

Cat. No.: B2842262
CAS No.: 84610-27-5
M. Wt: 338.258
InChI Key: GHQZRWFQDNYBRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrafluoropropoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their applications in various fields, including organic electronics, photophysics, and medicinal chemistry .

Chemical Reactions Analysis

1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Comparison with Similar Compounds

1-(2,2,3,3-Tetrafluoropropoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:

Properties

IUPAC Name

1-(2,2,3,3-tetrafluoropropoxy)anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F4O3/c18-16(19)17(20,21)8-24-12-7-3-6-11-13(12)15(23)10-5-2-1-4-9(10)14(11)22/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQZRWFQDNYBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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